molecular formula C24H21Cl2N5O2S B3286978 5-Thiazolecarboxamide, N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-N-[(4-methoxyphenyl)methyl]- CAS No. 834888-64-1

5-Thiazolecarboxamide, N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-N-[(4-methoxyphenyl)methyl]-

Número de catálogo: B3286978
Número CAS: 834888-64-1
Peso molecular: 514.4 g/mol
Clave InChI: PAYXTEOUVIAHIF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 5-Thiazolecarboxamide, N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-N-[(4-methoxyphenyl)methyl]- (CAS: 2007915-37-7) is a thiazole-carboxamide derivative with a complex heterocyclic architecture. It serves as a critical intermediate in synthesizing Dasatinib (BMS-354825), a dual Src/Abl kinase inhibitor approved for treating chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) . Structurally, it features:

  • A thiazole-5-carboxamide backbone.
  • Substituents at the 2-position: a 6-chloro-2-methylpyrimidinyl amino group.
  • N-linked aromatic groups: 2-chloro-6-methylphenyl and 4-methoxyphenylmethyl.

Its synthesis involves multi-step coupling reactions, including condensation of 2-amino-thiazole-5-carboxylate with 2-methyl-4,6-dichloropyrimidine, followed by acid hydrolysis and amidation .

Propiedades

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21Cl2N5O2S/c1-14-5-4-6-18(25)22(14)31(13-16-7-9-17(33-3)10-8-16)23(32)19-12-27-24(34-19)30-21-11-20(26)28-15(2)29-21/h4-12H,13H2,1-3H3,(H,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYXTEOUVIAHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)N(CC2=CC=C(C=C2)OC)C(=O)C3=CN=C(S3)NC4=CC(=NC(=N4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

5-Thiazolecarboxamide derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities. The compound 5-Thiazolecarboxamide, N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-N-[(4-methoxyphenyl)methyl]- is particularly notable for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

Chemical Structure and Properties

The compound's structure includes a thiazole ring, which is known for its reactivity and ability to form derivatives with enhanced biological properties. The presence of multiple substituents on the aromatic rings significantly influences its pharmacological profile.

1. Anti-inflammatory Properties

Research indicates that thiazolecarboxamide derivatives exhibit substantial anti-inflammatory activity. For example, studies have shown that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. A recent study demonstrated that synthesized thiazolecarboxamide compounds had considerable inhibitory activity against COX enzymes, suggesting their potential use as anti-inflammatory agents .

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
Compound 175%80%
Compound 265%70%
Compound 350%60%

2. Neuroprotective Effects

The compound has shown promise in modulating AMPA receptors, which are crucial for excitatory neurotransmission in the central nervous system. Studies involving HEK293T cells indicated that specific thiazolecarboxamide derivatives could significantly affect the deactivation kinetics of AMPA receptor subunits, potentially offering neuroprotective benefits against excitotoxicity associated with neurological diseases such as Alzheimer’s and epilepsy .

Subunit Typeτw deact (Control)τw deact (Compound)
GluA15 ms12 ms
GluA24 ms10 ms
GluA36 ms14 ms

3. Anticancer Activity

The compound is also recognized for its anticancer properties. It serves as an intermediate for dasatinib, a potent dual BCR/ABL and Src family tyrosine kinase inhibitor used in treating chronic myeloid leukemia (CML). Dasatinib's mechanism involves inhibiting multiple kinases associated with cancer cell proliferation and survival . The efficacy of the compound in inhibiting cancer cell lines has been demonstrated in various studies, highlighting its potential as a therapeutic candidate.

Case Studies

  • Dasatinib and Its Metabolites : A study on dasatinib revealed that its primary metabolites are generated through cytochrome P450 enzymes, emphasizing the importance of metabolic pathways in determining the pharmacological effects of thiazolecarboxamide derivatives .
  • Clinical Applications : In clinical settings, dasatinib has been utilized to treat patients with Philadelphia chromosome-positive CML, demonstrating significant therapeutic outcomes. The structural similarities between dasatinib and the studied thiazolecarboxamide suggest that this compound may have similar clinical applications .

Aplicaciones Científicas De Investigación

A. Anticancer Activity

5-Thiazolecarboxamide derivatives are explored as potential anticancer agents. They act as protein tyrosine kinase inhibitors, which are vital in regulating cell proliferation and survival. Specifically, this compound serves as a precursor in the synthesis of Dasatinib, a known protein tyrosine kinase inhibitor used in treating chronic myeloid leukemia (CML) and other cancers . The inhibition of kinases such as Lck and HER2 is particularly significant in oncology, as these kinases are implicated in various malignancies .

B. Neurological Disorders

Research indicates that thiazolecarboxamide derivatives exhibit neuroprotective effects, making them candidates for treating neurological disorders like epilepsy and Alzheimer's disease. These compounds can modulate AMPA receptors, which are critical for excitatory neurotransmission . By influencing glutamate signaling pathways, they may help restore balance in neurotransmission disrupted in these conditions.

C. Anti-inflammatory Properties

The compound has demonstrated cyclooxygenase (COX) inhibitory activity, suggesting potential applications as an anti-inflammatory agent. This property is particularly relevant for diseases characterized by chronic inflammation, such as rheumatoid arthritis and multiple sclerosis .

A. Synthesis

The synthesis of 5-thiazolecarboxamide typically involves multi-step organic reactions starting from simpler thiazole derivatives. A common method includes the reaction of tert-butyl (5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-YL)carbamate with trifluoroacetic acid followed by purification steps using ethyl acetate .

B. Mechanism of Action

The mechanism by which 5-thiazolecarboxamide exerts its effects involves binding to specific protein targets within cells. For instance, its interaction with AMPA receptors leads to modulation of calcium influx in neurons, which is crucial for synaptic plasticity and memory formation . Additionally, its inhibition of protein kinases disrupts signaling pathways that promote tumor growth and survival .

A. Antiviral Activity

Recent studies have highlighted the antiviral potential of thiazolecarboxamide derivatives against HIV-1 and adenoviruses. For example, the derivative GPS491 has shown efficacy in inhibiting viral replication by interfering with RNA processing . This opens avenues for developing antiviral therapies based on thiazolecarboxamide structures.

B. Clinical Trials

While specific clinical trials for this exact compound may be limited, related thiazole derivatives have undergone various stages of clinical evaluation for their anticancer and anti-inflammatory properties. The ongoing research continues to validate their therapeutic potential through preclinical models .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The target compound belongs to a family of 2-aminothiazolecarboxamides optimized for kinase inhibition. Key analogs include:

Compound Name Key Structural Differences Molecular Weight Biological Activity (IC₅₀) References
Target Compound (CAS 2007915-37-7) 6-Chloro-2-methylpyrimidinyl, 4-methoxyphenylmethyl 488.01 (anhydrous) Kinase intermediate
Dasatinib Monohydrate (CAS 863127-77-9) Addition of 4-(2-hydroxyethyl)piperazinyl group, hydration 506.02 Src/Abl inhibitor (≤1 nM)
N-(2-Chloro-6-methylphenyl)-2-[(4-methylpyridin-2-yl)amino]-1,3-thiazole-5-carboxamide Pyridinyl substituent instead of pyrimidinyl 358.84 Moderate kinase inhibition
2-[(5-Bromo-2-pyridinyl)amino]-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide Bromopyridinyl substituent 402.68 Unreported activity
Key Observations:
  • Pyrimidinyl vs. Pyridinyl Groups : The pyrimidinyl group in the target compound enhances binding to kinase ATP pockets compared to pyridinyl analogs, as seen in Dasatinib’s high potency .
  • Substituent Effects : The 4-methoxyphenylmethyl group improves solubility but reduces metabolic stability relative to Dasatinib’s 4-(2-hydroxyethyl)piperazinyl group .
  • Halogen Impact : Chlorine at the pyrimidinyl 6-position (target compound) is critical for Abl kinase inhibition, whereas bromine in pyridinyl analogs (e.g., ) may sterically hinder binding .

Q & A

Q. What are the key synthetic routes for preparing this compound, and how are intermediates purified?

The synthesis involves sulfur-directed ortho-lithiation of 2-chlorothiazole followed by nucleophilic coupling with 2-chloro-6-methylphenyl isocyanate to form the core intermediate. Subsequent steps include amide nitrogen protection with 4-methoxybenzyl chloride (PMB) and coupling with 4-amino-6-chloro-2-methylpyrimidine. Deprotection of the PMB group yields the penultimate intermediate. Purification employs column chromatography and recrystallization, with yields optimized by controlling reaction time and solvent polarity (e.g., acetonitrile or DMF) .

Q. How is the compound characterized to confirm its structure and purity?

Structural confirmation relies on 1^1H NMR and 13^13C NMR spectroscopy to identify key signals (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.6 ppm). Mass spectrometry (HRMS) verifies molecular ion peaks (e.g., m/z 506.02 for the monohydrate). Purity is assessed via HPLC (>98%) with reverse-phase C18 columns and UV detection at 254 nm .

Q. What functional groups dictate its reactivity in medicinal chemistry applications?

The thiazole carboxamide, pyrimidinylamino, and chloro-methylphenyl groups are critical. The carboxamide participates in hydrogen bonding with kinase targets, while the chloro substituents enhance lipophilicity and binding affinity. The PMB group improves solubility during synthesis but requires acidic deprotection (e.g., TFA) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during PMB deprotection?

Side products (e.g., incomplete deprotection or oxidation) are mitigated by using anhydrous TFA under nitrogen at 0–5°C. Monitoring via TLC (ethyl acetate/hexane, 3:1) ensures complete removal of the PMB group. Post-reaction quenching with ice-cold water and extraction with dichloromethane improves yield (≥85%) .

Q. What strategies enhance the compound’s stability in biological assays?

Stability is improved by storing the compound in amber vials at -20°C under inert gas. In aqueous buffers (pH 7.4), degradation is reduced by adding 1% DMSO as a co-solvent. LC-MS tracking of degradation products (e.g., hydrolysis of the carboxamide) informs formulation adjustments .

Q. How does the compound’s SAR inform kinase inhibitor design?

Structure-activity relationship (SAR) studies highlight the necessity of the chloro-methylphenyl group for inhibiting Abl kinase. Modifications to the pyrimidinylamino moiety (e.g., replacing chlorine with fluorine) reduce off-target effects while maintaining potency (IC50_{50} < 1 nM in BCR-ABL assays) .

Q. What in vitro assays validate its potential as a kinase inhibitor?

Enzymatic assays (SPR, ADP-Glo™) measure inhibition of BCR-ABL and Src kinases. Cellular assays include proliferation inhibition in K562 leukemia cells (IC50_{50} ~0.8 nM) and Western blotting for phospho-CrkL suppression. Counter-screening against non-target kinases (e.g., EGFR) ensures selectivity .

Q. How are discrepancies in biological activity between batches resolved?

Batch inconsistencies are addressed by re-analyzing purity (HPLC), verifying stereochemistry (chiral HPLC), and testing for trace metals (ICP-MS). Recrystallization from ethanol/water (4:1) removes hydrophobic impurities. Biological replicates (n ≥ 3) and standardized cell culture conditions reduce variability .

Methodological Notes

  • Synthetic Optimization : Use microwave-assisted synthesis for coupling steps to reduce reaction time by 50% .
  • Analytical Cross-Validation : Combine 1^1H NMR with IR spectroscopy (C=O stretch at ~1650 cm1^{-1}) for functional group confirmation .
  • Biological Testing : Include positive controls (e.g., Dasatinib) and dose-response curves (1 pM–10 μM) for robust IC50_{50} determination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Thiazolecarboxamide, N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-N-[(4-methoxyphenyl)methyl]-
Reactant of Route 2
Reactant of Route 2
5-Thiazolecarboxamide, N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-N-[(4-methoxyphenyl)methyl]-

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.